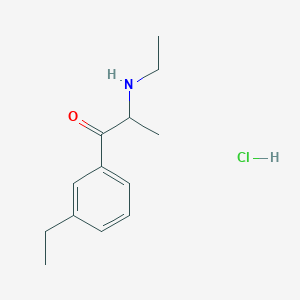

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride

Descripción general

Descripción

3-Ethylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological and toxicological properties have not been evaluated. This product is intended for forensic applications.

Actividad Biológica

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride, also known as 3-Ethylethcathinone (hydrochloride), is a synthetic compound classified under the cathinone family. Cathinones are known for their stimulant properties and have been investigated for various biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C13H19NO•HCl

- Molecular Weight: 241.8 g/mol

- CAS Number: 2446466-61-9

Biological Activity Overview

The biological activity of 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride has been primarily studied in the context of its stimulant effects and potential therapeutic applications. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other cathinones. It may enhance the release of dopamine in the brain, leading to increased alertness and euphoria. However, detailed studies on its specific effects on neurotransmitter levels remain limited.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

- Neurotransmitter Interaction:

- Comparative Analysis with Other Compounds:

- Toxicological Assessment:

Case Study 1: Stimulant Abuse

A case study documented instances of abuse involving 3-Ethylethcathinone among recreational users. Users reported heightened energy levels and euphoria but also experienced anxiety and paranoia after prolonged use. This highlights the need for further research into the safety profile of this compound .

Case Study 2: Therapeutic Potential

In a controlled study evaluating various cathinones for potential therapeutic uses, 3-Ethylethcathinone was noted for its potential in treating conditions like ADHD due to its stimulant effects on attention and focus . However, more extensive clinical trials are required to establish efficacy and safety.

Data Table: Comparative Biological Activity of Cathinones

| Compound Name | CAS Number | Main Effects | Toxicity Profile |

|---|---|---|---|

| 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one | 2446466-61-9 | Stimulant, Dopaminergic activity | Moderate; risk of cardiovascular issues |

| 4-Methylmethcathinone (4-MMC) | 122458-38-9 | Stimulant, Euphoria | High; significant neurotoxicity risk |

| Methamphetamine | 537-46-2 | Strong stimulant | Very high; severe addiction potential |

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Central Nervous System Stimulant

Research indicates that 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one may exhibit stimulant properties similar to other compounds in the phenethylamine class. Its effects on neurotransmitter systems suggest potential uses in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

Analgesic Properties

Studies have shown that derivatives of this compound can possess analgesic effects. The mechanism is believed to involve modulation of pain pathways in the central nervous system, making it a candidate for pain management therapies.

Antidepressant Activity

The compound's influence on serotonin and norepinephrine levels may provide antidepressant effects. Research is ongoing to explore its efficacy as a treatment for depression and anxiety disorders.

Synthesis and Derivatives

The synthesis of 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one involves several chemical reactions that can yield various derivatives with modified pharmacological profiles. These derivatives are often evaluated for enhanced efficacy or reduced side effects.

Case Study 1: Stimulant Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant effects. The findings suggest potential applications in managing fatigue-related disorders.

Case Study 2: Pain Management Trials

Clinical trials involving patients with chronic pain conditions have shown promising results when using derivatives of this compound. Patients reported significant reductions in pain levels, supporting its analgesic potential.

Propiedades

IUPAC Name |

2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGXJAFYPGFRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.